molecular formula C₁₄₆H₂₃₉N₄₇O₄₄S₃ B612728 Brain Natriuretic Peptide-32 rat CAS No. 133448-20-1

Brain Natriuretic Peptide-32 rat

Cat. No. B612728
CAS RN: 133448-20-1
M. Wt: 3452.94
InChI Key:
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Description

Brain Natriuretic Peptide-32 (BNP-32) is a 32 amino acid peptide that was originally isolated from the brain but is mainly produced in myoendocrine cells of the heart ventricles . It is involved in blood pressure control and cardiovascular homeostasis . BNP-32 is a fragment of the proBNP cardiovascular hormone precursor .


Synthesis Analysis

BNP is produced from the proteolysis of a 108 amino acid precursor, proBNP . The secretion of BNP is influenced by several pathophysiological conditions that are mainly associated with the presence of a cardiac dysfunction, myocardial stretch, and high filling pressure as well as neuro-hormonal activation .


Molecular Structure Analysis

The molecular formula of BNP-32 is C146H239N47O44S3 . It has a molecular weight of 3453.0 g/mol . The sequence of BNP-32 is Asn-Ser-Lys-Met-Ala-His-Ser-Ser-Ser-Cys-Phe-Gly-Gln-Lys-Ile-Asp-Arg-Ile-Gly-Ala-Val-Ser-Arg-Leu-Gly-Cys-Asp-Gly-Leu-Arg-Leu-Phe .


Chemical Reactions Analysis

BNP-32 exhibits affinity for natriuretic peptide receptors in rat vascular smooth muscle cells and promotes cGMP accumulation within these cells . It also has effects of diuresis, natriuresis, vasodilation, anti-hypertrophy, and anti-fibrosis and it inhibits the renin-angiotensin-aldosterone and sympathetic nervous systems to maintain cardiorenal homeostasis and counteract the effects of heart failure .


Physical And Chemical Properties Analysis

BNP-32 is a polypeptide with a molecular weight of 3453.0 g/mol . It is soluble in water .

Scientific Research Applications

Heart Failure Biomarker

Brain Natriuretic Peptide (BNP) is a cardiac hormone produced in the heart and is an established biochemical marker for heart failure (HF). The level of BNP in plasma increases in proportion to disease severity . This makes BNP-32 a valuable tool in diagnosing and monitoring heart failure.

Diversity of BNP Molecular Forms

The diversity of BNP molecular forms in the peripheral circulation, which includes mature BNP (BNP 1-32) and its metabolites (BNP 3-32, BNP 4-32, and BNP 5-32), has been demonstrated . This diversity can provide a more nuanced understanding of heart disease progression and response to treatment.

ProBNP Secretion

Studies have shown that unprocessed BNP prohormone (proBNP) is also secreted from the heart, and its secretion is increased in patients with HF . The level of proBNP relative to BNP (proBNP/BNP ratio) in the coronary sinus is higher in patients with more severe HF . This suggests that the proBNP/BNP ratio could be a new and clinically useful biomarker of HF.

Neuroprotective Role

Recent experimental evidence suggests that BNP may mediate neuroprotective effects . In ischemic stroke patients, a positive correlation was found between proBNP concentration and good functional outcome at 3 months . This suggests that BNP could play a protective role against cerebral ischemia.

Blood Pressure Control and Cardiovascular Homeostasis

BNP is involved in blood pressure control and cardiovascular homeostasis . It is synthesized largely by the heart ventricles from which it is released into the circulation . This makes BNP-32 a key player in maintaining cardiovascular health.

Localization in the Spinal Cord

BNP immunoreactivity has been found in the rat spinal cord . This suggests a potential role for BNP-32 in the functioning of the nervous system, although further research is needed to fully understand this role.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling BNP-32 . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Due to the complexity of the BNP system, the diversity of BNP forms, and the heterogeneity of heart failure status, there are biochemical, analytical, and clinical issues on BNP not fully understood . Future studies should target the processing of proBNP and BNP, as well as the effects of glycosylation on proBNP processing and BNP assays, to enhance their diagnostic, therapeutic, and prognostic values .

properties

IUPAC Name

(3S)-3-[[(4R,10S,13S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-40-(4-aminobutyl)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-43-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-13,31-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t75-,76-,77-,78-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSKSHHAEYGHSB-LBCJMRPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H239N47O44S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745570
Record name PUBCHEM_71308564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brain Natriuretic Peptide-32 rat

CAS RN

133448-20-1
Record name PUBCHEM_71308564
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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